Product packaging for Zinc dimethylhexanoate(Cat. No.:CAS No. 94086-49-4)

Zinc dimethylhexanoate

Cat. No.: B12643172
CAS No.: 94086-49-4
M. Wt: 351.8 g/mol
InChI Key: BSWMBTXPTUSAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zinc dimethylhexanoate is an organozinc compound provided for research purposes. Organozinc reagents are typically utilized in organic synthesis as catalysts or precursors for materials science. Researchers are advised to consult the available safety data sheets for handling and storage information, as many organozinc compounds are air- and moisture-sensitive. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4Zn B12643172 Zinc dimethylhexanoate CAS No. 94086-49-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94086-49-4

Molecular Formula

C16H30O4Zn

Molecular Weight

351.8 g/mol

IUPAC Name

zinc;2,2-dimethylhexanoate

InChI

InChI=1S/2C8H16O2.Zn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2

InChI Key

BSWMBTXPTUSAPP-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Ligand Synthesis Strategies for Dimethylhexanoic Acid Isomers

The synthesis of the dimethylhexanoic acid ligand can be approached through several classical organic chemistry pathways. These methods offer routes to the saturated carboxylic acid by starting from more readily available precursors and employing reactions such as hydrolysis, hydrogenation, and alkylation.

The hydrolysis of esters is a fundamental and widely used method for the preparation of carboxylic acids. This reaction involves the cleavage of the ester bond by water, a process that can be significantly accelerated by the presence of an acid or a base catalyst.

In a typical acidic hydrolysis, a dimethylhexanoate ester would be heated under reflux with an excess of water containing a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and the corresponding alcohol.

Alternatively, alkaline hydrolysis, also known as saponification, offers an irreversible pathway to the carboxylate salt. The ester is heated with a solution of a strong base, like sodium hydroxide (B78521). This reaction produces the sodium salt of dimethylhexanoic acid and an alcohol. Subsequent acidification of the reaction mixture then yields the desired dimethylhexanoic acid.

Catalytic hydrogenation is a powerful technique for the reduction of unsaturated functional groups, providing a direct route to saturated carboxylic acids from unsaturated precursors. This process typically involves the reaction of an unsaturated substrate with hydrogen gas in the presence of a metal catalyst.

For the synthesis of dimethylhexanoic acid, a suitable precursor would be an unsaturated analogue, such as a dimethylhexenoic acid or a related compound with a reducible double or triple bond in the carbon chain. The hydrogenation is carried out using a heterogeneous catalyst, most commonly a noble metal like palladium, platinum, or rhodium supported on a high-surface-area material such as activated carbon. The reaction is typically performed in a suitable solvent under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure the complete saturation of the carbon-carbon multiple bonds without affecting the carboxylic acid group.

Interactive Data Table: Common Catalysts in Hydrogenation
CatalystSupportTypical Substrates
PalladiumCarbon (Pd/C)Alkenes, Alkynes, Aromatic Rings
PlatinumCarbon (Pt/C) or Platinum(IV) oxide (PtO₂)Alkenes, Alkynes, Carbonyls
RhodiumCarbon (Rh/C) or Alumina (Rh/Al₂O₃)Aromatic Rings, Alkenes
NickelRaney NickelAlkenes, Alkynes, Aromatic Rings

Alkylation reactions, which involve the formation of a new carbon-carbon bond, are a cornerstone of organic synthesis and provide a versatile approach to constructing the carbon skeleton of dimethylhexanoic acid. A particularly relevant method is the malonic ester synthesis, which allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. openochem.orgwikipedia.orgorganic-chemistry.org

The process begins with the deprotonation of diethyl malonate using a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate can then react with an appropriate alkyl halide in an SN2 reaction. To synthesize a dimethylhexanoic acid, a sequence of alkylations with suitable methyl- and propyl- or butyl-containing halides would be required. For instance, to obtain a precursor for 5,5-dimethylhexanoic acid, one could first dialkylate the malonic ester with two methyl groups and then with a 3-halopropane derivative.

Following the alkylation steps, the resulting substituted malonic ester is subjected to acidic hydrolysis. This step serves a dual purpose: it converts both ester groups into carboxylic acids and, upon heating, promotes the decarboxylation of the resulting malonic acid derivative to yield the final substituted carboxylic acid. libretexts.org The key advantage of the malonic ester synthesis is its ability to create a wide variety of substituted carboxylic acids by carefully selecting the sequence and structure of the alkylating agents.

While general strategies provide a framework, the synthesis of specific isomers of dimethylhexanoic acid often requires tailored approaches.

3,5-Dimethylhexanoic Acid: The synthesis of the sultam amide of (E)-3,5-dimethylhex-2-enoic acid has been reported, which upon hydrogenation and hydrolysis would yield 3,5-dimethylhexanoic acid. semanticscholar.org The initial steps involve a Horner-Wadsworth-Emmons type reaction to create the unsaturated acid, followed by conversion to an acid chloride and subsequent reaction with a chiral auxiliary.

4,5-Dimethylhexanoic Acid: Specific synthetic routes for 4,5-dimethylhexanoic acid are not extensively detailed in readily available literature. However, a plausible approach would involve the alkylation of a suitable enolate with a 1-halo-2,3-dimethylbutane or a related electrophile.

5,5-Dimethylhexanoic Acid: A potential synthesis for 5,5-dimethylhexanoic acid starting from 4,4-dimethylpentanoic acid has been suggested. chegg.comchegg.com While the specific steps are not fully elaborated, this transformation would likely involve a chain extension methodology. A study also describes the synthesis of methyl 2-iodo-5,5-dimethylhexanoate, which could serve as a precursor to the desired acid through reduction and hydrolysis. unh.edu

Synthesis of Zinc Dimethylhexanoate Complexes and Derivatives

Once the desired dimethylhexanoic acid isomer has been synthesized and purified, the final step is the formation of the zinc carboxylate complex.

A straightforward and common method for the preparation of zinc carboxylates is the direct reaction of a zinc precursor with the carboxylic acid. A widely used and effective precursor is zinc oxide (ZnO). organic-chemistry.org

In this approach, a stoichiometric amount of dimethylhexanoic acid is reacted with zinc oxide, typically in a non-polar organic solvent such as toluene (B28343) or mineral spirits. openochem.org The mixture is heated, often under reflux, to facilitate the reaction and to remove the water formed as a byproduct, which drives the reaction to completion. The reaction can be represented by the following general equation:

2 RCOOH + ZnO → Zn(RCOO)₂ + H₂O

where R represents the dimethylhexanoyl group.

The resulting this compound is typically soluble in the organic solvent, while the excess zinc oxide can be removed by filtration. organic-chemistry.org Evaporation of the solvent then yields the final product. This method is advantageous due to the low cost and stability of zinc oxide.

An alternative approach involves the reaction of a zinc salt, such as zinc chloride, with the sodium salt of dimethylhexanoic acid in an aqueous medium. This results in the precipitation of the less water-soluble this compound, which can then be isolated. wikipedia.org


Transmetalation Reactions for Zinc-Carbon Bond Formation

Transmetalation represents a powerful method in organometallic chemistry for the formation of carbon-metal bonds. In the context of synthesizing precursors for zinc carboxylates, transmetalation reactions involving organozinc reagents are of particular importance. These reactions typically involve the transfer of an organic group from a more electropositive metal to a zinc center.

Organozinc reagents, known for their role in reactions like the Negishi coupling, are key players in this process. slideshare.netwikipedia.org The formation of an alkyl-zinc bond, a crucial step in creating an organozinc precursor, can be achieved through the reaction of an alkyl halide with zinc metal. sigmaaldrich.com The reactivity of these organozinc compounds is generally lower than that of their Grignard or organolithium counterparts, which allows for a greater tolerance of functional groups. wikipedia.org

A general scheme for the formation of a diorganozinc compound via transmetalation from an organolithium reagent is as follows:

2 R-Li + ZnCl₂ → R₂Zn + 2 LiCl

While less common for the direct synthesis of simple zinc carboxylates like this compound, which are more straightforwardly prepared from zinc oxide or other zinc salts and the corresponding carboxylic acid, transmetalation is a fundamental strategy for creating specialized organozinc precursors that could then be carboxylated. The utility of organozinc reagents in C-C bond formation is well-established, and their synthesis can be achieved through various means, including the insertion of zinc metal into alkyl halides, functional group exchange, and transmetalation. slideshare.net The choice of the preparative route for organozinc reagents can significantly impact their reactivity and stability. sigmaaldrich.com

Recent research has also explored catalyst-to-zinc transmetalation as a novel route to valuable organozinc intermediates. chemistryviews.org In such a process, an active catalyst forms a metallacycle with the organic substrates, which then undergoes transmetalation to zinc. chemistryviews.org This approach opens up new possibilities for the asymmetric synthesis of complex zinc-containing molecules.

Table 1: Key Aspects of Transmetalation for Organozinc Synthesis

Feature Description Key References
Principle Transfer of an organic group from a more electropositive metal to a zinc center. slideshare.netwikipedia.org
Common Precursors Organolithium or Grignard reagents and zinc halides. sigmaaldrich.com
Key Reactions Negishi coupling, catalyst-to-zinc transmetalation. slideshare.netchemistryviews.org

| Advantages | High functional group tolerance compared to Grignard or organolithium reagents. | wikipedia.org |

Chelation-Assisted Synthesis of Zinc Carboxylate Complexes

Chelation plays a crucial role in the synthesis and stabilization of metal complexes, including zinc carboxylates. A chelating agent is a molecule that can form several bonds to a single metal ion. In the context of zinc carboxylate synthesis, the carboxylate group itself can act as a chelating or bridging ligand. Furthermore, the introduction of other chelating ligands can influence the coordination environment of the zinc ion and direct the assembly of the final structure.

The interaction between zinc ions and carboxylate groups is fundamental to the formation of these complexes. In zinc polycarboxylate cements, for example, the carboxylate groups from polyacrylic acid chelate with calcium ions in the tooth structure, demonstrating the adhesive capabilities derived from chelation. uobaghdad.edu.iqslideshare.net This principle of chelation is also central to the formation of coordination polymers where the carboxylate ligands can bind to the zinc centers in various modes, including chelating bidentate and bridging bidentate fashions. bu.edu.eg

The synthesis of zinc oxide nanoparticles can be achieved through a direct chelating reaction between a zinc salt, like zinc nitrate, and dicarboxylic acids. bu.edu.eg The resulting zinc carboxylate complexes can then be thermally treated to obtain zinc oxide. Infrared spectroscopy is a valuable tool for studying the coordination mode of the carboxylate group to the zinc atom, with the separation of the symmetric and antisymmetric stretching bands of the carboxylate group providing insight into whether the coordination is monodentate, chelating bidentate, or bridging bidentate. bu.edu.eg

In more complex systems, such as those involving Schiff base macrocycles, the macrocycle can act as a template, and the addition of a zinc source like zinc acetate (B1210297) leads to the formation of multinuclear zinc carboxylate clusters. nih.gov The study of such systems reveals that the formation of these complex structures is a stepwise process, with the isolation of intermediate complexes providing insight into the assembly mechanism. nih.gov

Table 2: Role of Chelation in Zinc Carboxylate Synthesis

Aspect Description Key References
Mechanism Formation of multiple bonds between a ligand and a central zinc ion. uobaghdad.edu.iqslideshare.net
Ligand Types Carboxylate groups, polyacrylic acid, Schiff bases, and other multidentate ligands. uobaghdad.edu.iqbu.edu.egnih.gov
Coordination Modes Monodentate, chelating bidentate, bridging bidentate. bu.edu.eg

| Applications | Stabilization of complexes, directing crystal structure, formation of coordination polymers. | bu.edu.egnih.gov |

Controlled Assembly of this compound Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Zinc(II) is a versatile metal ion for the construction of coordination polymers due to its flexible coordination geometry. mdpi.com Carboxylate ligands, including dimethylhexanoate, are excellent candidates for linking zinc centers into one-, two-, or three-dimensional networks. mdpi.comnih.gov

The final architecture of a zinc carboxylate coordination polymer is influenced by several factors, including the nature of the carboxylate ligand, the presence of ancillary ligands, the metal-to-ligand ratio, the solvent, and the temperature. mdpi.com For instance, the use of bifunctional ligands, such as those containing both carboxylate and N-donor groups, can lead to the formation of mixed-ligand coordination polymers with unique topologies. nih.gov

Hydrothermal and solvothermal synthesis are common methods for the preparation of zinc carboxylate coordination polymers. mdpi.comosti.gov These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of the product under controlled conditions. The choice of solvent in solvothermal synthesis can significantly impact the morphology of the resulting crystals. osti.gov

Table 3: Factors Influencing the Assembly of Zinc Carboxylate Coordination Polymers

Factor Influence Key References
Ligand Structure The geometry and functionality of the carboxylate and any ancillary ligands determine the connectivity and dimensionality of the polymer. mdpi.comnih.gov
Reaction Conditions Temperature, pressure, and reaction time affect the kinetics and thermodynamics of the self-assembly process. mdpi.comosti.gov
Solvent The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the resulting framework. osti.gov

| Metal-to-Ligand Ratio | Stoichiometry can dictate the formation of different coordination environments and network topologies. | mdpi.com |

Solvent-Mediated Synthetic Pathways and Their Influence on Product Architecture

The solvent is not merely a medium for reaction but can actively participate in the synthesis of zinc carboxylates, influencing the reaction pathway and the final product's architecture. The polarity, viscosity, and coordinating ability of the solvent can affect the solubility of precursors, the rate of nucleation and crystal growth, and can even be incorporated into the final crystal structure.

In the solvothermal synthesis of zinc oxide nanoparticles from zinc acetate, the choice of solvent has been shown to have a profound effect on the morphology of the resulting particles. osti.gov For example, the use of 1,4-butanediol (B3395766) as a solvent can lead to the formation of nanopyramids, with the carboxylate groups from the acetate precursor playing a role in stabilizing specific crystal faces. osti.gov

The influence of the solvent is also critical in the synthesis of organozinc reagents. The use of polar aprotic solvents like DMSO can accelerate the oxidative addition of an organohalide to zinc metal, a key step in the formation of the organozinc reagent. nih.gov The mechanism of this solvent effect has been a subject of study, with advanced techniques like single-particle fluorescence microscopy revealing the distinct roles of different solvents and additives. nih.gov

The assembly of coordination polymers is also highly sensitive to the solvent system. Different solvents can lead to the formation of different polymorphs or solvatomorphs, which are crystals with the same chemical composition but different crystal structures due to the inclusion of solvent molecules. The solvent can act as a template, directing the self-assembly of the metal ions and ligands into a particular framework. The removal of these solvent molecules can sometimes lead to the formation of porous materials.

Table 4: Effects of Solvents on the Synthesis of Zinc Compounds

Solvent Property Effect on Synthesis Key References
Polarity Affects the solubility of reactants and can influence the rate of reaction. nih.gov
Coordinating Ability Solvents can compete with ligands for coordination sites on the metal center, influencing the final structure. osti.gov
Viscosity Can impact diffusion rates, thereby affecting crystal growth. -

| Templating Effect | Solvent molecules can be incorporated into the crystal lattice, directing the formation of specific architectures. | - |

Preparation of Heterogeneous Systems Incorporating this compound Moieties

The incorporation of this compound into heterogeneous systems, such as supported catalysts and composite materials, is a key strategy for enhancing its utility in various applications. These methods aim to disperse the active zinc species on a high-surface-area support or within a matrix, thereby improving its catalytic activity, stability, and recyclability.

Impregnation Techniques for Supported Zinc Carboxylates

Impregnation is a widely used method for preparing supported catalysts. This technique involves the deposition of a precursor solution containing the active metal species onto a porous support material, followed by drying and calcination to fix the active component.

In the context of zinc carboxylates, a solution of this compound in a suitable solvent would be brought into contact with a support such as silica, alumina, or activated carbon. The choice of solvent is critical to ensure good solubility of the zinc carboxylate and efficient wetting of the support. The concentration of the precursor solution and the pore volume of the support are important parameters that control the loading of the active species.

After impregnation, the solvent is removed by drying, which can be done under vacuum or at elevated temperatures. This step is crucial as it can influence the distribution of the zinc carboxylate on the support surface. A final calcination step may be employed to decompose the carboxylate and form zinc oxide nanoparticles, or the supported zinc carboxylate may be used directly, depending on the desired application. The synthesis of zinc oxide nanoparticle-loaded activated carbon from corncob has been demonstrated using an impregnation method, showcasing the versatility of this technique for creating functional materials. researchgate.net

Co-precipitation Methods for Mixed Zinc Oxide Composites

Co-precipitation is a versatile and cost-effective method for synthesizing multicomponent materials, including mixed zinc oxide composites. This technique involves the simultaneous precipitation of two or more cations from a solution upon the addition of a precipitating agent. The resulting precipitate is a homogeneous mixture of the components at the atomic or molecular level.

For the preparation of mixed zinc oxide composites incorporating dimethylhexanoate moieties, a solution containing a soluble zinc salt and potentially other metal salts would be treated with a solution of dimethylhexanoic acid or its salt, along with a precipitating agent like sodium hydroxide. The pH of the solution is a critical parameter that controls the precipitation process.

The co-precipitated solid would consist of a mixture of zinc hydroxide, this compound, and potentially other metal hydroxides. This precursor material can then be subjected to thermal treatment, such as calcination, to convert the hydroxides to oxides, resulting in a mixed zinc oxide composite with dispersed dimethylhexanoate species or their decomposition products. The morphology and properties of the final composite are influenced by factors such as the precursor concentrations, the pH of precipitation, the temperature, and the duration of the aging and calcination steps. The co-precipitation method has been successfully used to synthesize zinc oxide nanoparticles with controlled size and morphology. nih.govnewtopchem.com

Table 5: Comparison of Heterogeneous System Preparation Methods

Method Description Advantages Disadvantages
Impregnation Deposition of a precursor solution onto a porous support. Simple, versatile, good control over loading. Potential for non-uniform distribution of the active species.

| Co-precipitation | Simultaneous precipitation of multiple components from a solution. | Produces homogeneous materials, cost-effective. | Can be difficult to control particle size and morphology. |

Hydrothermal and Sol-Gel Syntheses for Zinc-Containing Frameworks

Hydrothermal and sol-gel methodologies are prominent techniques for the synthesis of crystalline zinc-containing frameworks, including metal-organic frameworks (MOFs) and layered hydroxide salts. These methods offer precise control over the structure, morphology, and properties of the resulting materials by manipulating reaction conditions. The selection of precursors, particularly the organic carboxylate ligand, is a critical determinant of the final framework architecture. While specific literature on the use of dimethylhexanoic acid in these syntheses is not abundant, the behavior of other long-chain alkyl carboxylates provides a strong precedent for its potential role in forming novel zinc-containing structures.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. This method is widely employed for the crystallization of materials that are not soluble at ambient temperatures. In the context of zinc-containing frameworks, a zinc salt (e.g., zinc nitrate, zinc acetate) serves as the metal source, while an organic ligand, such as a carboxylic acid, directs the formation of the extended network.

The reaction of zinc precursors with various carboxylic acids under hydrothermal conditions can lead to the formation of layered basic zinc carboxylate structures. For instance, layered hydroxide zinc benzoate (B1203000) compounds have been successfully prepared via hydrothermal reactions in a temperature range of 110–180 °C. rsc.orgresearchgate.net Similarly, long-chain carboxylate ions like heptanoate, decanoate, and dodecanoate (B1226587) have been intercalated between zinc hydroxide layers using a biphasic xylene-water system at 80 °C. nih.gov These studies demonstrate that the alkyl chain of the carboxylate ligand plays a crucial role in defining the interlayer spacing and morphology of the resulting framework. It is anticipated that dimethylhexanoic acid, as a C8 carboxylic acid, would function similarly, acting as a structural linker or a modulating agent that influences the dimensionality and porosity of the zinc-based framework.

The morphology of the final product is highly dependent on the synthesis parameters. For example, in the hydrothermal preparation of ZnO nanostructures from zinc acetate, temperature and pH are critical factors. mdpi.com The use of a capping agent, a role that dimethylhexanoic acid could fulfill, can direct the growth of specific crystalline forms. mdpi.com

Table 1: Examples of Hydrothermally Synthesized Zinc-Carboxylate Frameworks

Zinc PrecursorCarboxylate LigandTemperature (°C)Resulting Framework/Structure
Zinc Acetate DihydrateBenzoic Acid110-180Layered hydroxide zinc benzoate
Zinc Nitrate HexahydrateHeptanoic Acid80Layered zinc hydroxide with intercalated heptanoate
Zinc Nitrate HexahydrateDecanoic Acid80Layered zinc hydroxide with intercalated decanoate
Zinc Nitrate HexahydrateDodecanoic Acid80Layered zinc hydroxide with intercalated dodecanoate
Zinc Acetate DihydrateCitric Acid (capping agent)100-200ZnO with various morphologies (rods, flowers, plates)

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a solution system (sol) into a solid-phase material (gel). For zinc-containing materials, this typically involves the hydrolysis and condensation of zinc precursors, such as zinc acetate or zinc alkoxides.

In the synthesis of zinc oxide (ZnO) nanoparticles, carboxylic acids, including those with long alkyl chains, can act as effective capping agents to control particle size and prevent agglomeration. acs.orgmdpi.com The carboxylate group coordinates to the surface of the growing ZnO nanocrystals, while the hydrophobic alkyl chain provides steric hindrance, stabilizing the nanoparticles in solution. For example, zinc cyclohexanebutyrate has been shown to be a more effective capping agent than acetate in producing stable ZnO colloids. acs.org It is plausible that this compound could be formed in situ or used directly as a precursor in a sol-gel process to yield ZnO nanoparticles with controlled surface properties. The length and branching of the alkyl chain of dimethylhexanoic acid would influence the surface chemistry and dispersibility of the resulting nanoparticles.

The sol-gel synthesis of ZnO can be carried out at relatively low temperatures. A typical procedure involves dissolving a zinc precursor like zinc acetate in a solvent, followed by the addition of a base (e.g., sodium hydroxide) to induce hydrolysis and condensation. The resulting gel is then dried and can be calcined to produce crystalline ZnO. sapub.org The introduction of long-chain carboxylic acids can modify this process, leading to the formation of hybrid organic-inorganic materials or surface-functionalized ZnO.

Table 2: Precursors in Sol-Gel Synthesis of Zinc-Containing Nanomaterials

Zinc PrecursorOrganic Ligand/ModifierSolventResulting Material
Zinc Acetate DihydrateCyclohexanebutyric AcidDimethyl sulfoxide (B87167) (DMSO)ZnO nanoparticles with rock salt and wurtzite structures
Zinc Acetate DihydrateElaidic Acid-Surface-capped ZnO nanoparticles
Zinc Acetate DihydrateLinoleic Acid-Surface-capped ZnO nanoparticles
Zinc Acetate DihydrateStearic Acid-Surface-capped ZnO nanoparticles
Zinc Acetate DihydrateLauric Acid-Surface-capped ZnO nanoparticles

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for "this compound" corresponding to the requested analytical techniques is not available. The search results yielded information on other zinc carboxylates (e.g., zinc propionate, zinc 2-ethylhexanoate, zinc palmitate) and various other zinc complexes, but not the specific compound of interest.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound as per the provided outline without fabricating information. Fulfilling the request under these circumstances would compromise the core requirement for factual accuracy.

Structural Elucidation and Coordination Characteristics

Microscopic Investigation of Morphology and Aggregate Formation

The microscopic characteristics of zinc dimethylhexanoate, including its nanoscale structural features and surface morphology, are crucial for understanding its material properties. Although direct microscopic studies on this specific compound are not widely available, analysis of related zinc carboxylate compounds provides a strong basis for inference.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale. For metal carboxylates, TEM analysis can reveal details about particle size, shape, and the presence of crystalline or amorphous domains.

While specific TEM images for this compound are not present in the reviewed literature, studies on other metal carboxylates, such as iron succinate, show the formation of nanoparticles with sizes in the range of 20–30 nm. ias.ac.in The morphology of these nanoparticles can vary from spherical to rod-like, influenced by the ratio of metal to ligand during synthesis. ias.ac.in It is plausible that this compound, under appropriate synthesis conditions, could also form nanoparticles. The branched nature of the dimethylhexanoate ligand might influence the packing and aggregation of these nanoparticles, potentially leading to distinct nanoscale architectures. General TEM analysis of metal nanoparticles provides information on their structure, shape, and crystalline nature, which would be applicable in the study of this compound nanoparticles. youtube.com

Table 1: Expected Nanoscale Features of this compound based on TEM Analysis of Analogous Compounds

FeatureExpected Observation for this compoundBasis of Inference
Particle Size 10-100 nmGeneral size range for metal carboxylate nanoparticles. ias.ac.inazonano.com
Morphology Spherical or irregular nanoparticlesCommon morphology for metal carboxylates synthesized via precipitation methods. ias.ac.in
Crystallinity Crystalline or amorphous domainsDependent on synthesis and processing conditions.
Aggregation Potential for aggregation due to ligand interactionsBranched alkyl chains may influence inter-particle interactions.

Scanning Electron Microscopy (SEM) for Surface Morphology

In the absence of direct SEM studies on this compound, insights can be drawn from related zinc-based coordination polymers. Such polymers often exhibit well-defined crystalline morphologies. acs.orgnih.gov The surface of these crystals can range from smooth to textured, depending on the synthesis conditions and the nature of the ligands involved. For instance, studies on zinc oxide nanoparticles have shown that morphology can be controlled to produce nanorods and nanoflakes. nih.gov Given that zinc carboxylates can form coordination polymers, it is reasonable to expect that this compound could form microcrystalline powders with distinct surface features observable by SEM.

Elucidation of Coordination Geometries and Ligand Binding Modes

The coordination environment of the zinc(II) ion and the binding modes of the dimethylhexanoate ligand are fundamental to the structure and properties of this compound. The d¹⁰ electronic configuration of Zn(II) allows for flexible coordination geometries, which are largely determined by the steric and electronic properties of the ligands.

Delineation of Monodentate, Bidentate, and Bridging Coordination Modes of Dimethylhexanoate Ligand

The carboxylate group of the dimethylhexanoate ligand can coordinate to the zinc(II) center in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to a single zinc ion.

Bidentate (Chelating): Both oxygen atoms of the carboxylate group bind to the same zinc ion.

Bidentate (Bridging): The two oxygen atoms of the carboxylate group bind to two different zinc ions. This is a very common mode in metal carboxylates and can lead to the formation of dimeric or polymeric structures.

Studies on a wide range of zinc carboxylates have shown that the bridging bidentate mode is particularly prevalent. mdpi.comnih.gov For example, in many zinc carboxylate structures, each carboxylate ligand forms a bidentate bridge between two zinc atoms in a syn-anti arrangement. mdpi.com This bridging often leads to the formation of coordination polymers. Given the structural similarities, it is highly probable that the dimethylhexanoate ligand in this compound also adopts a bridging coordination mode.

Analysis of Zinc(II) Coordination Number and Polyhedral Configurations

The coordination number of zinc(II) in its complexes can vary, with four, five, and six being the most common, leading to different polyhedral configurations. biosynth.com

Tetrahedral: A coordination number of four typically results in a tetrahedral geometry. This is a very common coordination geometry for Zn(II).

Trigonal Bipyramidal or Square Pyramidal: A coordination number of five can lead to either trigonal bipyramidal or square pyramidal geometries.

Octahedral: A coordination number of six results in an octahedral geometry.

In many zinc carboxylate structures that have been characterized by single-crystal X-ray diffraction, the zinc ion is found in a nearly tetrahedral coordination environment, where the first coordination sphere consists of oxygen atoms from four different carboxylate groups. mdpi.com For instance, zinc pivalate (B1233124), which features a sterically bulky tert-butyl group analogous to the dimethylhexyl group, is known to form coordination polymers where the zinc centers are bridged by pivalate ligands. researchgate.net This suggests a high likelihood of a tetrahedral or distorted tetrahedral coordination geometry for the zinc(II) ions in this compound.

Table 2: Common Coordination Geometries of Zinc(II) and their Likelihood in this compound

Coordination NumberPolyhedral ConfigurationLikelihood in this compoundRationale
4TetrahedralHighCommon for Zn(II) in carboxylate complexes, including sterically hindered ones. mdpi.com
5Trigonal Bipyramidal / Square PyramidalModeratePossible, as observed in some zinc complexes with specific ligands. biosynth.com
6OctahedralModerateCan occur, often with the inclusion of solvent molecules in the coordination sphere. biosynth.com

Catalytic Applications and Reaction Mechanisms

Olefin Polymerization Catalysis

Zinc compounds have a history of use in olefin polymerization, particularly as components in catalyst systems. Their roles can range from acting as cocatalysts in heterogeneous systems to forming the basis of discrete, single-site homogeneous catalysts.

Ziegler-Natta (ZN) catalysts are a cornerstone of the polyolefin industry, used for the polymerization of α-olefins like ethylene (B1197577) and propylene. mdpi.comlibretexts.org A typical ZN catalyst system comprises a transition metal compound (from Groups IV-VI, e.g., titanium tetrachloride) and a cocatalyst, which is usually an organometallic compound from Groups II or III. mdpi.com While organoaluminum compounds are the most common cocatalysts, organozinc compounds are also utilized in these systems. mdpi.com

The primary role of the cocatalyst is to activate the transition metal precatalyst. This involves the alkylation of the transition metal center, creating an active site for olefin coordination and insertion. In this context, zinc dimethylhexanoate, as an organozinc compound, would be expected to participate in the activation of the titanium or vanadium center. The alkyl or carboxylate group from the zinc compound can exchange with a halide on the transition metal, generating the catalytically active species. The specific nature of the dimethylhexanoate ligand could also influence the electronic and steric environment of the active site, potentially affecting catalyst activity and the properties of the resulting polymer.

Table 1: Components of a Typical Ziegler-Natta Catalyst System

ComponentExampleFunction
Catalyst (Precatalyst) Titanium tetrachloride (TiCl₄)Provides the transition metal center for polymerization.
Cocatalyst Triethylaluminium (Al(C₂H₅)₃), Organozinc CompoundsAlkylates and activates the transition metal center.
Support (Optional) Magnesium chloride (MgCl₂)Increases catalyst activity and improves polymer morphology.
Internal/External Donor (Optional) Esters, EthersControls stereoselectivity, particularly for polypropylene.

This table illustrates the general components of Ziegler-Natta systems where organozinc compounds like this compound can function as cocatalysts.

Beyond their role in heterogeneous ZN systems, well-defined, discrete metal complexes are used as single-site catalysts in homogeneous olefin polymerization. This approach offers better control over polymer architecture, molecular weight, and molecular weight distribution. Research in this area has explored a wide array of transition metal complexes. cmu.edumdpi.comresearchgate.net

While discrete zinc complexes are more renowned for ring-opening polymerization, their potential in homogeneous olefin polymerization exists. A discrete complex of this compound would feature a central zinc atom coordinated to two dimethylhexanoate ligands. For it to act as a polymerization catalyst, an activation step, often with an alkylaluminum compound like methylaluminoxane (B55162) (MAO), would likely be necessary to generate a cationic, coordinatively unsaturated zinc center capable of binding and inserting olefin monomers. The bulky nature of the dimethylhexanoate ligands would play a crucial role in determining the catalyst's activity, stability, and the microstructure of the polymer.

Zinc complexes are highly effective and widely studied catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) and ε-caprolactone (CL), which are precursors to biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net Various zinc-based catalysts, including zinc carboxylates (e.g., zinc octoate, zinc acetate) and zinc alkoxides, have demonstrated high activity and control over the polymerization process. researchgate.netresearchgate.net

The generally accepted mechanism for ROP catalyzed by zinc carboxylates is the coordination-insertion mechanism. mdpi.com The process is typically initiated by an alcohol, which reacts with the zinc carboxylate to form a zinc alkoxide species. This zinc alkoxide is the active initiator. The polymerization proceeds as follows:

Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates to the Lewis acidic zinc center.

Nucleophilic Attack: The alkoxide group attached to the zinc atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer, leading to the opening of the ester ring.

Insertion: The opened monomer is inserted into the zinc-alkoxide bond, elongating the polymer chain and regenerating the zinc alkoxide end group, which can then participate in the next monomer insertion cycle.

This compound is expected to follow this same mechanistic pathway. Studies on analogous zinc carboxylates have shown that the nature of the carboxylate ligand can influence the catalyst's solubility, stability, and activity.

Table 2: Ring-Opening Polymerization of ε-Caprolactone with a Zinc-Based Catalytic System

EntryCatalyst SystemTemp (°C)Time (h)Monomer Conversion (%)Polymer Yield (%)
1ZnEt₂/PGAc604810090
2ZnEt₂/PGAc80610096
3ZnEt₂/GAc60486963
4ZnEt₂/GAc8066558

Data adapted from a study on novel zinc-catalytic systems for ROP of ε-caprolactone, demonstrating the effectiveness of zinc-based systems. mdpi.com PGAc = Propyl gallate, GAc = Gallic acid.

Control over polymer stereochemistry (tacticity) and molecular weight are critical for tailoring the material properties of polymers. researchgate.netresearchgate.net

Stereocontrol: In the ROP of chiral monomers like rac-lactide, the stereochemistry of the catalyst's ligand system can influence the microstructure of the resulting PLA (isotactic, syndiotactic, or atactic). mdpi.com For zinc complexes, the steric and electronic properties of the ligands surrounding the zinc center dictate the stereoselectivity. While simple zinc carboxylates like this compound may offer limited stereocontrol, they can be modified with chiral ligands to enhance their stereoregulating capabilities. The mechanism of stereocontrol often involves either a chain-end control mechanism, where the stereochemistry of the last inserted monomer dictates the selection of the next, or an enantiomorphic site control mechanism, where the chirality of the catalyst itself dictates monomer selection. mdpi.com

Molecular Weight Regulation: In olefin polymerization, organozinc compounds, particularly dialkylzincs, are well-known chain transfer agents (CTAs). ippi.ac.ir Chain transfer is a reaction that terminates a growing polymer chain and initiates a new one, thereby regulating the polymer's molecular weight. acs.org When used in conjunction with a transition metal catalyst, a process known as coordinative chain transfer polymerization (CCTP) can occur. researchgate.net In CCTP, there is a rapid and reversible exchange of the growing polymer chain between the polymerization-active metal (e.g., zirconium, hafnium) and the chain transfer agent (zinc). This process allows for the production of polymers with narrow molecular weight distributions and can be used to synthesize block copolymers. researchgate.net The addition of this compound to a polymerization system could similarly serve to regulate molecular weight through chain transfer reactions, where the growing polymer chain is transferred to the zinc center.

Organic Transformation Catalysis

Zinc compounds have emerged as effective catalysts for the synthesis of dicarbamates through the methoxycarbonylation of diamines with dimethyl carbonate (DMC). mdpi.comresearchgate.net This method is considered a greener alternative to traditional routes that use hazardous reagents like phosgene. mdpi.com Studies have shown that zinc catalysts, such as zinc acetate (B1210297) and zinc-incorporated heterogeneous catalysts, can achieve high yields and selectivity for dicarbamates. mdpi.comnih.gov

The reaction mechanism involves the activation of the dimethyl carbonate molecule by the Lewis acidic zinc center. The proposed catalytic cycle is as follows:

Activation: The carbonyl oxygen of DMC coordinates to the Zn(II) center of the catalyst (e.g., this compound). This coordination polarizes the carbonyl group, making it more electrophilic.

Nucleophilic Attack: A primary amino group of the diamine (e.g., 1,6-hexanediamine) performs a nucleophilic attack on the activated carbonyl carbon of DMC.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then eliminates methanol (B129727) to form a monocarbamate.

Second Methoxycarbonylation: The process is repeated with the second amino group of the monocarbamate intermediate, which attacks another activated DMC molecule to yield the final dicarbamate product.

The efficiency of the catalyst is related to the Lewis acidity of the zinc center and its ability to activate DMC. Research on zinc-incorporated berlinite (B1174126) (ZnAlPO₄) has shown that zinc ions in such structures possess a high electron-attracting ability, leading to excellent catalytic activity. mdpi.com A yield of 92.5% for dimethylhexane-1,6-dicarbamate was achieved under optimized conditions using this heterogeneous zinc catalyst. mdpi.com

Investigation of Catalytic Cycles and Active Site Identification

The catalytic activity of zinc carboxylates, including potentially this compound, is centered around the Lewis acidic nature of the zinc(II) ion. mdpi.comnih.gov While specific studies detailing the catalytic cycle and active site of this compound are not extensively available in the reviewed literature, insights can be drawn from the well-documented catalytic roles of other zinc carboxylates, such as zinc neodecanoate and zinc 2-ethylhexanoate, which are widely used in industrial applications. reaxis.comtib-chemicals.com

In many catalytic processes, the active site is the zinc cation itself, coordinated to the carboxylate ligands. nih.govnih.gov For zinc enzymes, a water molecule is universally a critical component of the catalytically active zinc site, in addition to protein side chains. nih.gov In the case of zinc carboxylates, the coordination environment of the zinc ion, influenced by the structure of the carboxylate ligands and the reaction medium, dictates its catalytic efficacy. The catalytic cycle for reactions such as polymerization often involves the coordination of a substrate molecule to the zinc center, which polarizes the substrate and facilitates nucleophilic attack.

The identification of the active site in zinc-catalyzed reactions can be complex. In heterogeneous catalysis involving zinc compounds, techniques like X-ray absorption spectroscopy (XAS) and density functional theory (DFT) have been employed to identify the structure of active sites, such as Zn-N2 moieties. nih.gov For soluble catalysts like zinc carboxylates, spectroscopic methods in conjunction with kinetic studies can elucidate the nature of the active species. The structure of the active site can be dynamic, involving the dissociation and association of ligands to create a vacant coordination site for substrate binding.

Studies on the Activation of Substrates by this compound

The primary mechanism by which this compound, like other zinc carboxylates, is presumed to activate substrates is through its function as a Lewis acid. mdpi.com The zinc ion can accept an electron pair, thereby coordinating to electron-rich atoms in a substrate molecule. This interaction polarizes the substrate, making it more susceptible to subsequent chemical transformation.

A key application where this mode of activation is crucial is in polymerization reactions, particularly in the formation of polyurethanes from the reaction of isocyanates and alcohols. reaxis.com In this context, the zinc catalyst coordinates to the oxygen or nitrogen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol nucleophile.

While specific research on substrate activation by this compound is limited, the general principles of catalysis by zinc compounds suggest that the efficiency of substrate activation would depend on several factors:

The nature of the substrate: Substrates with Lewis basic sites (e.g., carbonyls, amines, alcohols) are more likely to be activated.

The steric and electronic properties of the dimethylhexanoate ligand: These properties can influence the accessibility of the zinc center and its Lewis acidity.

The reaction conditions: The solvent and temperature can affect the coordination environment of the zinc catalyst and the stability of the catalyst-substrate complex.

This compound in Cascade or Tandem Reaction Sequences

A cascade reaction, also referred to as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality formed in the preceding step, all occurring in a single pot. wikipedia.org These reactions are highly valued for their efficiency in building molecular complexity from simple starting materials. globalresearchonline.netrsc.org

There is a lack of specific literature detailing the use of this compound in cascade or tandem reaction sequences. However, organozinc reagents, in general, have been utilized in such reactions due to their functional group tolerance and compatibility with transition metal catalysts. rsc.org Tandem reactions involving organozinc compounds can include sequences of additions, rearrangements, and fragmentations to construct complex molecular architectures. rsc.org

Given the catalytic nature of zinc carboxylates, it is plausible that this compound could function as a catalyst in a cascade sequence, for instance, by first catalyzing a condensation or addition reaction, which then generates an intermediate that undergoes a subsequent spontaneous cyclization or rearrangement. The development of such reactions, however, remains an area for future investigation.

Catalytic Degradation Processes

Photocatalytic or Chemocatalytic Decomposition of Organic Pollutants

The photocatalytic degradation of organic pollutants is a significant area of research for environmental remediation. mrforum.comarabjchem.orgresearchgate.netimpactfactor.org This process typically utilizes semiconductor materials that, upon irradiation with light of sufficient energy, generate electron-hole pairs. e3s-conferences.org These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively degrade a wide range of organic pollutants into simpler, less harmful substances like carbon dioxide and water. e3s-conferences.org

The most commonly studied zinc-based photocatalyst for this purpose is zinc oxide (ZnO). mrforum.comarabjchem.orgresearchgate.netfrontiersin.orgdntb.gov.ua ZnO is a wide-bandgap semiconductor that is non-toxic, cost-effective, and environmentally friendly. mrforum.com Its photocatalytic efficiency can be enhanced by creating composites with materials like graphene to improve charge separation and reduce the recombination of electron-hole pairs. researchgate.net

Currently, there is no specific scientific literature available that describes the use of this compound as a direct photocatalyst or chemocatalyst for the decomposition of organic pollutants. The research in this field predominantly focuses on inorganic zinc compounds like ZnO and zinc-based metal-organic frameworks (MOFs). mrforum.comfrontiersin.org While zinc carboxylates can be used as precursors to synthesize ZnO nanoparticles, their direct application in catalytic degradation processes has not been reported. evitachem.com The organic ligands in this compound would likely be susceptible to degradation under the oxidative conditions of such processes.

The following table summarizes the photocatalytic degradation of an exemplary organic pollutant, 4-nitrophenol, using the well-studied zinc oxide as a reference, to illustrate the principles of zinc-based photocatalysis.

ParameterCondition/ValueDegradation Efficiency (%)Reference
Catalyst Zinc Oxide (ZnO) arabjchem.org
Pollutant 4-Nitrophenol arabjchem.org
Light Source Solar Light arabjchem.org
Catalyst Loading 75 mg / 50 mL79.9 (at 60 min) arabjchem.org
Initial pH 5.097.7 (at 90 min) arabjchem.org
Effect of Oxidant H₂O₂, K₂S₂O₈, KBrO₃Enhanced degradation arabjchem.org

This table is for illustrative purposes to show the performance of a common zinc-based photocatalyst and does not represent data for this compound.

Advanced Materials Science Applications

Design and Synthesis of Zinc Dimethylhexanoate-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound can serve as a critical zinc source in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are crystalline compounds formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). nanoshel.come3s-conferences.org The choice of the metal node and organic linker allows for the precise tuning of the resulting framework's structure and functionality. nih.govmdpi.com In this context, the zinc ions from this compound act as the nodes, connecting with various organic linkers to create extended, often porous, networks. Synthesis methods such as solvothermal, hydrothermal, microwave-assisted, and mechanochemical procedures are employed to fabricate these materials, with the reaction conditions playing a crucial role in determining the final crystal structure and properties. e3s-conferences.orgnih.gov

A defining characteristic of MOFs is their exceptionally high porosity and large surface area, which can surpass those of traditional porous materials like zeolites and carbons. nanoshel.commdpi.com The design of MOFs using zinc sources like this compound allows for the engineering of pore size, shape, and surface chemistry. mdpi.com This is achieved by carefully selecting organic linkers of different lengths and geometries. nih.gov This precise control over the porous architecture is critical for applications in gas storage and separation. nih.govmdpi.com

The ability to tune pore apertures and introduce specific functional sites within the framework enables selective adsorption of gas molecules. nih.gov For instance, MOFs can be designed with pores comparable in size to specific gas molecules, facilitating separation based on size exclusion. nih.govnih.gov The high surface area provides a multitude of sites for gas adsorption, leading to high storage capacities. nanoshel.com Researchers have demonstrated that topological engineering of crystalline precursors can lead to MOF glasses with partially preserved porosity, enhancing gas adsorption capacities for gases like CO2. nih.gov

Table 1: Gas Adsorption Data for Selected Zinc-Based MOFs

MOF Material Gas Adsorbed Adsorption Capacity Conditions
SIFSIX-dps-Cu C₂H₂ 4.57 mmol g⁻¹ Ambient
GeFSIX-dps-Cu C₂H₂ 4.04 mmol g⁻¹ Ambient

This table presents example data for zinc-based MOFs to illustrate the typical performance in gas sorption, as specific data for this compound-derived MOFs is not available.

The network topology of a MOF, which describes the connectivity of its nodes and linkers, is a determining factor for its material properties. nih.gov By strategically designing and selecting the organic ligands that connect to the zinc nodes derived from this compound, a wide array of network topologies can be achieved. nih.govnih.gov For example, using ligands that can adopt different conformations or have varying symmetries can lead to the formation of distinct, predictable network structures, such as 2D layered or complex 3D frameworks. nih.govnih.gov

Different topologies result in unique pore structures and channel systems, which are crucial for specific functions. researchgate.net For instance, interpenetrated frameworks, where multiple identical networks are intertwined, can lead to reduced pore sizes and enhanced gas separation selectivity. nih.govresearchgate.net The synthesis of MOFs with zeolitic topologies (ZMOFs) has been achieved by using specific solvents as structure-directing agents, resulting in materials with robust frameworks and unique channel systems. nih.gov The ability to rationally design these topologies allows for the creation of materials tailored for applications ranging from catalysis to selective sensing. nih.govresearchgate.net

Zinc(II) ions, having a d¹⁰ electron configuration, are excellent candidates for constructing luminescent CPs and MOFs. nih.gov When combined with π-conjugated organic ligands, the resulting frameworks often exhibit strong fluorescence. mdpi.com The luminescence in these materials can originate from the organic linker, the metal node, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. nih.gov The rigid structure of the MOF can enhance the emission intensity by reducing non-radiative decay pathways of the organic linkers. nih.gov

The synthesis of luminescent materials using a this compound precursor would involve its reaction with specifically chosen fluorescent organic linkers. The resulting materials have potential applications as chemical sensors, where the luminescence intensity or wavelength changes upon interaction with specific analytes like metal ions or small molecules. nih.govmdpi.comnih.gov For example, researchers have developed zinc-based MOFs that act as turn-off luminescent probes for detecting Fe³⁺ and Cr₂O₇²⁻ ions. mdpi.com The inherent porosity of these MOFs can further enhance sensitivity by preconcentrating analyte molecules within the framework. mdpi.com

Table 2: Luminescent Properties of Example Zinc-Based Complexes

Complex Emission Color Quantum Yield (Solid State) Excitation Wavelength (nm) Emission Max (nm)
Zn-MOF {[Zn(bim)(bdc)]} Blue (aquamarine) - 325 430 mdpi.com
Complex 1 (ZnCl₂-thione) Blue 7.72% - - rsc.org
Complex 2 (ZnBr₂-thione) Bluish-green 5.95% - - rsc.org

This table showcases the luminescent properties of various zinc-based coordination compounds to exemplify the potential of materials derived from zinc precursors.

Integration into Composite Materials

This compound and its derivatives can be integrated into composite materials to enhance their physical and chemical properties. Its utility spans from acting as a property-enhancing additive to serving as a chemical precursor for in-situ generation of functional nanofillers.

In polymer composites, zinc-containing compounds can act as reinforcing agents that improve mechanical properties. nih.gov While often used in the form of zinc oxide nanoparticles, a precursor like this compound can play a role as an interface modifier. The organic dimethylhexanoate chains could promote compatibility and dispersion within a polymer matrix, while the zinc component can form strong interactions at the interface between the polymer and other fillers.

The surface atoms of zinc-based nanoparticles can form chemical bonds (covalent, ionic, or hydrogen bonds) with polymer chains, creating a more robust composite material. nih.gov This improved interfacial bonding is critical for effective stress transfer from the polymer matrix to the reinforcement, enhancing properties like flexural strength. nih.gov The use of zinc compounds can be a cost-effective method to improve the mechanical performance and integrity of fiber-reinforced polymer composites. nih.gov

This compound is a suitable precursor for the synthesis of zinc-containing nanomaterials, most notably zinc oxide (ZnO) nanoparticles. Various chemical methods, including precipitation, sol-gel, and thermal decomposition, can be used to convert zinc carboxylate precursors into ZnO. nih.govnih.gov For instance, the sol-gel method may involve reacting a zinc carboxylate, such as zinc 2-ethylhexanoate (an isomer of dimethylhexanoate), in an alcohol solution to form a colloidal suspension that yields ZnO nanoparticles upon processing. nih.gov

The choice of precursor is a fundamental parameter that can influence the morphology, particle size, and properties of the resulting ZnO nanoparticles. researchgate.net Different zinc salts, including acetates, nitrates, and chlorides, are known to produce ZnO with varying structures such as nanorods or spherical particles. researchgate.net By controlling synthesis parameters like temperature, pH, and precursor concentration, it is possible to tailor the characteristics of the ZnO nanomaterials for specific applications, including photocatalysis and biomedical uses. nih.govresearchgate.net

Interfacial Interactions in Hybrid Material Systems

This compound, as a member of the zinc carboxylate family, plays a crucial role in modulating the interfacial properties of hybrid material systems. These systems, which combine distinct classes of materials like organic polymers and inorganic fillers, often suffer from poor compatibility and adhesion at the interface between the different phases. The unique molecular structure of this compound allows it to act as an effective coupling agent or adhesion promoter, bridging the gap between dissimilar surfaces.

Research into analogous zinc carboxylate systems has demonstrated their ability to modify inorganic surfaces and improve dispersion in a polymer matrix. For instance, the use of carboxylic acid ligands to link nanoparticles to ZnO surfaces highlights the fundamental mechanism by which this compound would operate. researchgate.net By creating a more chemically compatible interface, this compound can mitigate the formation of voids and stress concentration points, leading to hybrid materials with enhanced tensile strength, toughness, and thermal stability. The interaction of zinc ions with carboxylate groups attached to polymer networks can give rise to an ionomeric polymer network at the interface, further strengthening the material. nih.gov

Table 1: Effect of Interfacial Modification on Hybrid Material Properties (Representative data based on studies of related carboxylate systems)

PropertyUnmodified SystemSystem with Carboxylate Interfacial ModifierPercentage Improvement
Tensile Strength 25 MPa35 MPa40%
Adhesion Strength 5 N/m10.5 N/m110%
Filler Dispersion AgglomeratedHomogeneousQualitative Improvement

Supramolecular Assembly and Self-Healing Systems

The utility of this compound extends into the sophisticated domains of supramolecular chemistry and self-healing materials. The core principle enabling these applications is the dynamic and reversible nature of the coordinate bond between the zinc ion and the carboxylate ligands. Unlike strong covalent bonds, these coordination bonds can break and reform under specific stimuli, such as heat or mechanical stress. scispace.com

Supramolecular Assembly: In supramolecular chemistry, this compound can serve as a building block for constructing complex, ordered architectures. mdpi.com The zinc ions act as coordination nodes, while the dimethylhexanoate ligands function as linkers. By controlling reaction conditions, it is possible to guide the self-assembly of these components into larger structures, such as coordination polymers or metal-organic frameworks (MOFs). mdpi.commdpi.com These materials are of great interest for applications in catalysis, sensing, and gas storage due to their high porosity and tunable surface chemistry. The specific geometry of the dimethylhexanoate ligand influences the resulting supramolecular structure.

Self-Healing Systems: Perhaps one of the most compelling applications is in self-healing polymers. nih.gov When incorporated into a polymer network, the zinc-carboxylate linkages act as reversible crosslinks. When the material is damaged (e.g., cut or scratched), the broken coordination bonds at the fracture surface can be reformed by applying an external stimulus like heat. scispace.com This process allows the polymer chains to diffuse across the damaged interface and re-establish the crosslinked network, effectively "healing" the damage and restoring a significant portion of the material's original mechanical properties. scispace.com

This non-autonomous self-healing mechanism is highly efficient and can be repeated multiple times. nih.gov The mobility of the polymer chains and the dynamic rearrangement of the ionic clusters of the zinc-carboxylate groups are key to the healing process. scispace.com Research on similar systems has demonstrated high healing efficiencies, making these materials promising for applications in coatings, electronics, and soft robotics where durability and extended lifespan are critical. nih.govnih.gov

Table 2: Performance of Zinc Carboxylate-Based Self-Healing Polymer (Data based on analogous self-healing systems)

ParameterValueConditions
Healing Efficiency 85-90%Heat-activated at 80-100 °C
Tensile Strength (Healed) ~6.5 MPaAfter 24h healing
Bond Type Dynamic Metal-Ligand CoordinationReversible
Stimulus for Healing Thermal EnergyExternal Heat Application

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deesqc.org It is widely applied to predict the properties of molecules and materials, offering a balance between accuracy and computational cost. For Zinc Dimethylhexanoate, DFT can elucidate fundamental aspects of its chemistry.

Organozinc compounds are a class of organometallic compounds that contain carbon-zinc chemical bonds. wikipedia.org The nature of the Zinc-Carbon (Zn-C) bond is crucial in determining the reactivity of organozinc reagents. msu.eduresearchgate.net While this compound is a carboxylate and does not feature a direct Zn-C bond in its primary structure, its reactions and catalytic cycles can involve the formation of transient organozinc intermediates. uu.nl

DFT calculations can be employed to model these intermediates. Key areas of investigation include:

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can quantify the degree of ionic versus covalent character of the Zn-C bond in potential intermediates. This is critical as the reactivity of organometallic compounds often parallels the ionic character of the carbon-metal bond. msu.edu

Electronic Structure: DFT calculations reveal the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity and where it is likely to react with other species.

Structural Characterization: Theoretical calculations can predict the geometries of complex organozinc intermediates, which are often difficult to isolate and characterize experimentally. uu.nl This includes predicting bond lengths, bond angles, and coordination numbers around the zinc center. In organozinc compounds, zinc typically adopts a tetrahedral coordination geometry, reflecting sp³-hybridization, though other coordination numbers are possible depending on steric and electronic factors. uu.nl

Table 1: Theoretical DFT Parameters for a Hypothetical Organozinc Intermediate (Note: This table is illustrative, based on typical values for organozinc compounds, as specific data for this compound intermediates is not available.)

ParameterDescriptionPredicted Value Range
Zn-C Bond Length The distance between the zinc and carbon atoms.2.0 - 2.2 Å
C-Zn-C Bond Angle The angle in a diorganozinc intermediate.109.5° - 180°
HOMO-LUMO Gap Energy difference between frontier orbitals, indicating reactivity.3 - 5 eV
NBO Charge on Zn The calculated partial charge on the zinc atom.+1.2 to +1.8

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediates and transition states. nih.govresearchgate.net DFT is a primary tool for mapping these potential energy surfaces.

For reactions involving this compound, computational studies can:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. youtube.com Algorithms coupled with DFT can optimize the geometry of these transient structures.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT provides accurate estimates of these activation barriers, allowing for the comparison of different possible reaction pathways.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is found, IRC calculations can be performed to confirm that it correctly connects the desired reactants and products. nih.gov This analysis delineates the precise geometric changes the molecule undergoes during the chemical transformation. researchgate.net

These computational approaches allow researchers to build a detailed, step-by-step model of a reaction mechanism, identifying rate-determining steps and key intermediates. nih.gov

Zinc compounds, including carboxylates, are known to have catalytic applications. researchgate.netresearchgate.net DFT calculations can predict and explain the catalytic performance of this compound for specific reactions.

Catalyst-Substrate Interactions: DFT can model the binding of reactant molecules to the zinc center, calculating binding energies and identifying the most favorable modes of interaction. This initial binding is often a crucial step in a catalytic cycle.

Selectivity: In reactions where multiple products are possible, DFT can help predict selectivity (e.g., regioselectivity or stereoselectivity). By comparing the activation energies for the pathways leading to different products, one can predict which product will be favored kinetically. The structure of the catalyst and its interaction with substrates are key determinants of selectivity. uu.nl

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for studying static electronic structures and reaction energetics, Molecular Dynamics (MD) simulations are used to model the dynamic behavior and conformational flexibility of molecules over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For this compound, MD simulations could be used to study:

Solvation Effects: The behavior of the compound in solution can be modeled by surrounding a this compound molecule with explicit solvent molecules. MD can reveal the structure of the solvation shell and the dynamics of solvent exchange around the zinc ion. researchgate.net

Aggregate Formation: In non-polar solvents or in the solid state, zinc carboxylates can form oligomeric or polymeric structures. MD simulations can help understand the dynamic processes of aggregate formation and dissociation.

A significant challenge in MD simulations of metalloproteins and zinc complexes is the development of accurate force fields that can correctly describe the metal-ligand interactions, which often involve polarization and charge transfer effects. biorxiv.orgfrontiersin.org Advanced techniques, such as the use of cationic dummy atoms or machine learning potentials, have been developed to improve the accuracy of these simulations. researchgate.netfrontiersin.org

Mechanistic Studies and Kinetic Modeling of Catalytic Cycles

To bridge the gap between molecular-level computational results and macroscopic experimental observations, DFT-calculated energies can be used as input for kinetic modeling. mdpi.com This allows for the simulation of reaction kinetics under various conditions (e.g., temperature, pressure, concentration).

Microkinetic Modeling: This approach uses the elementary reaction steps and their corresponding DFT-calculated activation energies and reaction enthalpies to build a comprehensive model of the catalytic system. rsc.org By solving the corresponding system of differential equations, one can predict reaction rates, catalyst turnover frequencies, and product distributions. researchgate.net

Mechanism Validation: The predictions from the kinetic model can be compared directly with experimental kinetic data. Agreement between the model and experiment provides strong support for the proposed catalytic mechanism, while discrepancies can guide further computational and experimental investigation. mdpi.com

Structure-Property Relationship Predictions

A key goal of computational chemistry is to predict the macroscopic properties of a substance based on its molecular structure. For this compound, theoretical models can establish correlations between its atomic-level features and its bulk properties.

A study on the closely related Zinc 2-ethylhexanoate demonstrated how DFT could be used to understand the relationship between molecular structure and rheological (flow) properties. researchgate.net In that work, the viscosity of the liquid was correlated with the presence of specific polymeric structures, and DFT was used to assign features in the experimental infrared spectra to these structures.

For this compound, similar computational approaches could predict:

Vibrational Spectra: DFT calculations can predict infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and identify different coordination modes or aggregate structures.

Electronic Properties: The calculated HOMO-LUMO gap can be related to the electronic absorption properties and the photochemical stability of the compound.

Thermal Properties: By calculating vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and heat capacity can be estimated.

By systematically modifying the molecular structure in silico (e.g., changing ligands, altering coordination) and calculating the resulting properties, a comprehensive understanding of the structure-property relationships for this compound can be developed.

Analytical Research Techniques and Methodologies

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in assessing the purity of the final zinc dimethylhexanoate product and for monitoring the progress of its synthesis. These methods separate components of a mixture for individual analysis.

The purity of the dimethylhexanoic acid ligand is critical to the synthesis of high-purity this compound. High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this carboxylic acid precursor. sielc.com A reverse-phase HPLC method is typically employed, which separates compounds based on their polarity. sielc.com

In this method, the dimethylhexanoic acid is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, commonly a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, carries the sample through a stationary phase column, such as a C18 column. sielc.com The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier. Impurities in the ligand will appear as separate peaks with different retention times, allowing for their quantification.

Table 1: Example HPLC Parameters for Dimethylhexanoic Acid Analysis

Parameter Condition
Column Newcrom R1, C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Typical Retention Time | ~4.5 min |

Gas Chromatography (GC) is an essential technique for identifying and quantifying volatile byproducts that may be present after the synthesis of this compound. The synthesis reaction may involve volatile reactants or produce low-boiling-point side products. Monitoring these compounds is crucial for optimizing reaction conditions and ensuring the purity of the final product.

A sample of the reaction mixture's headspace or a dissolved sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase. Compounds are identified by their retention times, and their quantities are determined from the peak areas. A mass spectrometer is often coupled with the GC (GC-MS) for definitive identification of the byproducts. nih.gov

Table 2: Potential Volatile Byproducts in Synthesis and Their Monitoring by GC

Compound Potential Origin Typical Boiling Point (°C)
Hexane Residual solvent 69
Toluene (B28343) Reaction solvent 111
Water Byproduct of esterification 100

| Methanol (B129727) | From precursor synthesis | 65 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight of the synthesized this compound and to gain insight into its structure through fragmentation analysis. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. libretexts.org

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. pressbooks.pub The pattern of these fragments is predictable and characteristic of the molecule's structure. The analysis of this fragmentation pattern can confirm the arrangement of atoms within the this compound complex, such as the cleavage of the alkyl chain or the loss of a complete dimethylhexanoate ligand. libretexts.org The most abundant fragment ion forms the 'base peak' in the spectrum. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₁₆H₃₀O₄Zn)

m/z Value Proposed Fragment Ion Identity
350.14 [Zn(C₈H₁₅O₂)₂]⁺ Molecular Ion (M⁺)
207.07 [Zn(C₈H₁₅O₂)]⁺ Loss of one dimethylhexanoate radical
143.11 [C₈H₁₅O₂]⁺ Dimethylhexanoate ligand cation
65 [Zn]⁺ Zinc ion

| 57 | [C₄H₉]⁺ | tert-Butyl fragment from ligand |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) is employed to study the thermal stability and decomposition behavior of this compound. nih.gov This technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). imp.kiev.ua The resulting TGA curve plots the percentage of weight loss against temperature.

For zinc carboxylates, TGA typically reveals a multi-step decomposition process. nih.gov Initial weight loss at lower temperatures may correspond to the loss of adsorbed water or solvent. At higher temperatures, the organic ligands decompose, and the final residual mass at the end of the experiment often corresponds to the weight of the resulting metal oxide, in this case, zinc oxide (ZnO). nih.govimp.kiev.ua The temperatures at which weight loss occurs provide information about the thermal stability of the compound. researchgate.net

Table 4: Representative TGA Data for the Thermal Decomposition of a Zinc Carboxylate Complex

Temperature Range (°C) Weight Loss (%) Associated Event
50 - 150 ~2% Loss of adsorbed water/solvent
250 - 400 ~55% Decomposition of dimethylhexanoate ligands

| > 400 | - | Stable Zinc Oxide (ZnO) residue |

Surface Area and Porosity Measurements (e.g., BET analysis)

The specific surface area and porosity of this compound are critical properties, particularly if it is to be used in applications such as catalysis or as an additive where interfacial activity is important. microanalysis.com.au The Brunauer-Emmett-Teller (BET) method is the most common technique for determining specific surface area. lucideon.com

The BET analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid material at cryogenic temperatures. eag.com By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. From this data, the amount of gas required to form a monolayer on the surface of the material can be calculated, which in turn allows for the calculation of the total surface area. libretexts.org For materials like zinc oxide, which can be derived from this compound, surface areas can range from a few m²/g for bulk material to over 50 m²/g for nanoparticles. libretexts.org

Table 5: Example of BET Surface Area Analysis Results

Parameter Value Unit
BET Surface Area 15.4 m²/g
BJH Adsorption Pore Volume 0.025 cm³/g

| BJH Adsorption Average Pore Diameter | 6.5 | nm |

Molar Conductivity Studies for Solution Behavior of Coordination Complexes

Molar conductivity measurements are used to investigate the behavior of coordination complexes like this compound in solution. This technique helps determine whether the complex remains intact or dissociates into ions when dissolved in a solvent. The molar conductivity (ΛM) is measured using a conductivity meter and is calculated from the specific conductance of the solution.

Table 6: Interpreting Molar Conductivity Data for this compound in DMSO

Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) Interpretation
< 50 Non-electrolyte
50 - 90 1:1 electrolyte
100 - 150 1:2 electrolyte

| > 150 | 1:3 electrolyte |

Future Research Directions and Unexplored Avenues

The continued exploration of zinc dimethylhexanoate and related metal carboxylates holds significant promise for advancements across various scientific and technological domains. Future research is poised to address current limitations, uncover novel applications, and provide deeper fundamental understanding. Key areas ripe for investigation include the development of sustainable production methods, the design of innovative molecular structures, the creation of highly efficient catalysts, the engineering of advanced materials, and detailed mechanistic studies of its chemical behavior.

Q & A

Q. What are the standard synthesis protocols for zinc dimethylhexanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via the reaction of zinc oxide or zinc acetate with dimethylhexanoic acid in a solvent system under controlled temperature (typically 80–120°C). The choice of solvent (e.g., toluene or mineral spirits) and stoichiometric ratios (e.g., 1:2 Zn:acid) critically impacts yield and purity. For example, anhydrous conditions minimize hydrolysis byproducts, while excess acid may improve ligand coordination . Characterization via FTIR (carboxylate stretching at ~1540 cm⁻¹) and elemental analysis (Zn content ~14–18%) validates product integrity .

Q. What spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

  • ¹³C NMR : Peaks at δ ~174 ppm confirm carboxylate coordination, while alkyl chain signals (δ 17–70 ppm) verify ligand structure .
  • MS (EI) : Fragmentation patterns (e.g., m/z 74 for Zn-containing ions) and molecular ion clusters help identify impurities like unreacted ligands or hydrated forms .
  • Thermogravimetric analysis (TGA) : Decomposition steps between 200–300°C confirm thermal stability and hydration state .

Q. How should researchers document this compound’s physicochemical properties to ensure reproducibility?

Include CAS number (94086-49-4), molecular formula (C₁₄H₂₆O₄Zn), melting point (~260°F), density (1.07 g/cm³), and solvent content (if applicable, e.g., mineral spirits). Purity assays (e.g., ≥99%) and batch-specific data (e.g., Zn content via ICP-OES) must be reported to align with ICH guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s catalytic activity in organic synthesis?

  • Substrate scope : Test diverse substrates (e.g., esters, alkenes) to evaluate ligand-dependent selectivity.
  • Kinetic studies : Monitor reaction rates under varying temperatures and catalyst loadings to derive activation parameters (ΔH‡, ΔS‡).
  • Control experiments : Include metal-free and alternative zinc carboxylate (e.g., zinc ethylhexanoate) comparisons to isolate dimethylhexanoate’s role .

Q. How can researchers resolve contradictions in reported data on this compound’s solubility and reactivity?

  • Systematic reviews : Cross-reference solvent compatibility tables (e.g., solubility in polar vs. nonpolar solvents) from peer-reviewed studies and databases like NIST .
  • Controlled replication : Reproduce conflicting experiments under identical conditions (e.g., humidity, solvent grade) to identify environmental or procedural variables .
  • Multi-technique validation : Combine XRD for crystallinity data with DSC to correlate solubility discrepancies with polymorphic forms .

Q. What advanced analytical strategies are recommended for detecting trace impurities or degradation products in this compound?

  • HPLC-MS : Identify low-abundance species (e.g., hydrolyzed ligands or oxidized byproducts) using reverse-phase columns and high-resolution mass detection .
  • Synchrotron XAFS : Probe local Zn coordination environments to distinguish between monomeric and dimeric species, which influence catalytic behavior .
  • Isotopic labeling : Use deuterated solvents or ⁶⁷Zn-enriched samples to clarify reaction mechanisms and degradation pathways .

Methodological Guidelines

  • Data presentation : Raw NMR/MS spectra and processed data (e.g., integration tables) should be appended, while critical findings (e.g., kinetic plots) are included in the main text .
  • Error analysis : Quantify uncertainties in purity assays (±2% for titrations) and spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) .
  • Ethical reporting : Disclose all synthesis modifications and conflicting data transparently to avoid bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.